molecular formula C24H30Cl4N4 B13749695 Benzo(b)(1,10)phenanthroline, 7-(3-(N-(2-chloroethyl)-N-propylamino)propylamino)-, trihydrochloride CAS No. 38915-59-2

Benzo(b)(1,10)phenanthroline, 7-(3-(N-(2-chloroethyl)-N-propylamino)propylamino)-, trihydrochloride

Cat. No.: B13749695
CAS No.: 38915-59-2
M. Wt: 516.3 g/mol
InChI Key: PGSWPAFPWLYZJI-UHFFFAOYSA-N
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Description

Benzo(b)(1,10)phenanthroline, 7-(3-(N-(2-chloroethyl)-N-propylamino)propylamino)-, trihydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a benzo(b)(1,10)phenanthroline core and a 7-(3-(N-(2-chloroethyl)-N-propylamino)propylamino) side chain, making it a valuable subject of study in chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo(b)(1,10)phenanthroline, 7-(3-(N-(2-chloroethyl)-N-propylamino)propylamino)-, trihydrochloride typically involves multiple steps, starting with the preparation of the benzo(b)(1,10)phenanthroline core. This is followed by the introduction of the 7-(3-(N-(2-chloroethyl)-N-propylamino)propylamino) side chain through a series of reactions, including alkylation and amination. The final product is obtained as a trihydrochloride salt to enhance its stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Benzo(b)(1,10)phenanthroline, 7-(3-(N-(2-chloroethyl)-N-propylamino)propylamino)-, trihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Benzo(b)(1,10)phenanthroline, 7-(3-(N-(2-chloroethyl)-N-propylamino)propylamino)-, trihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as DNA or proteins. The chloroethyl group can form covalent bonds with nucleophilic sites, leading to modifications in the target molecules. This can result in various biological effects, including inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzo(b)(1,10)phenanthroline: The core structure without the side chain.

    7-(3-(N-(2-chloroethyl)-N-methylamino)propylamino)-benzo(b)(1,10)phenanthroline: A similar compound with a methyl group instead of a propyl group.

Uniqueness

The unique combination of the benzo(b)(1,10)phenanthroline core and the 7-(3-(N-(2-chloroethyl)-N-propylamino)propylamino) side chain imparts distinct chemical and biological properties to this compound, making it a valuable subject of study in various fields.

Properties

CAS No.

38915-59-2

Molecular Formula

C24H30Cl4N4

Molecular Weight

516.3 g/mol

IUPAC Name

3-(benzo[b][1,10]phenanthroline-1,12-diium-7-ylamino)propyl-(2-chloroethyl)-propylazanium;trichloride

InChI

InChI=1S/C24H27ClN4.3ClH/c1-2-15-29(17-12-25)16-6-14-27-23-19-8-3-4-9-21(19)28-24-20(23)11-10-18-7-5-13-26-22(18)24;;;/h3-5,7-11,13H,2,6,12,14-17H2,1H3,(H,27,28);3*1H

InChI Key

PGSWPAFPWLYZJI-UHFFFAOYSA-N

Canonical SMILES

CCC[NH+](CCCNC1=C2C=CC3=C(C2=[NH+]C4=CC=CC=C41)[NH+]=CC=C3)CCCl.[Cl-].[Cl-].[Cl-]

Origin of Product

United States

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